![molecular formula C8H2Cl2N2O2 B3045129 5,8-Quinoxalinedione, 6,7-dichloro- CAS No. 102072-82-2](/img/structure/B3045129.png)
5,8-Quinoxalinedione, 6,7-dichloro-
Overview
Description
6,7-Dichloro-5,8-quinoxalinedione is a chemical compound with the molecular formula C8H2Cl2N2O2 . It is also known by other names, including 6,7-dichloroquinoxaline-5,8-dione . This compound belongs to the quinoxaline family and exhibits interesting properties due to its chlorine substitution pattern.
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-5,8-quinoxalinedione consists of a quinoxaline core with chlorine atoms at positions 6 and 7. The dichloro substitution imparts unique electronic and steric effects. To visualize the structure, refer to the ChemSpider link .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Cytotoxic Activity : A series of 5,8-quinolinedione derivatives, including 6,7-dichloro-5,8-quinolinedione, have been synthesized and characterized for antiproliferative activity against various human cancer cell lines. These compounds showed higher cytotoxicity compared to cisplatin, a reference agent (Kadela et al., 2016).
Structural and Vibrational Investigations : Detailed experimental and quantum chemical studies were performed on 6,7-dichloro-2-methyl-5,8-quinolinedione to understand its molecular structure and anticancer activity. The study also included molecular docking to examine its interaction with the NQO1 enzyme, which is linked to its higher cytotoxic activity against specific cancer cell lines (Kadela-Tomanek et al., 2018).
Modification and Interaction Studies
- Modification at C2 Position : Research on new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position showed that these derivatives are highly reactive towards nucleophilic targets and good substrates for the NQO1 enzyme. This study highlights the impact of different substituents on the compound's interaction with the NQO1 protein (Kadela-Tomanek et al., 2023).
Application in Polymerisation and Dyes
- Use as Photoinitiators for Radical Polymerisation : Dyes based on the 6,7-dichloro-5,8-quinolinedione skeleton have been synthesized and characterized for their use as type II photoinitiators in radical polymerisation, highlighting their potential in materials science (Orzeł et al., 2014).
Antifungal and Antibacterial Activities
- Evaluation of Antifungal Activities : A series of 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives was synthesized and tested for antifungal and antibacterial activities. Several derivatives showed potent activities, surpassing those of standard antifungal drugs like fluconazole (Ryu & Kim, 1994).
properties
IUPAC Name |
6,7-dichloroquinoxaline-5,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-3-4(10)8(14)6-5(7(3)13)11-1-2-12-6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCJGXCYDOTGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)C(=C(C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144624 | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102072-82-2 | |
Record name | 6,7-Dichloro-5,8-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102072-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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